molecular formula C13H11N5S B2792664 3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine CAS No. 1334374-73-0

3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Cat. No. B2792664
CAS RN: 1334374-73-0
M. Wt: 269.33
InChI Key: YSNPVNVGLRIBLW-UHFFFAOYSA-N
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Description

Imidazole and pyridazine are both important heterocyclic compounds. Imidazole is a planar five-membered ring which is polar and can participate in hydrogen bonding . Pyridazine is a six-membered ring with two nitrogen atoms opposite each other .


Synthesis Analysis

Imidazoles can be synthesized using several methods, including the Debus method and the Radziszewski method . Pyridazines can be synthesized through methods such as the reactions of hydrazines with 1,2-diketones .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, made up of three carbon atoms and two nitrogen atoms . Pyridazine is a six-membered ring with two nitrogen atoms opposite each other .


Chemical Reactions Analysis

Imidazole is known to participate in various chemical reactions, including acting as a nucleophile in substitution reactions . Pyridazine can undergo electrophilic substitution and can also act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Imidazole is a colorless solid that is soluble in water . It has a pKa value of approximately 7, making it slightly basic . Pyridazine is also a colorless solid and is less basic than pyridine .

Future Directions

The future directions would depend on the specific applications of the compound. Both imidazole and pyridazine rings are found in various pharmaceuticals and functional materials, so there could be many potential directions for future research .

properties

IUPAC Name

3-imidazol-1-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-2-6-15-11(3-1)9-19-13-5-4-12(16-17-13)18-8-7-14-10-18/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNPVNVGLRIBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine

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